![molecular formula C12H15NO2 B2500314 N-[(4-Methoxyphenyl)methyl]but-3-enamide CAS No. 1864060-85-4](/img/structure/B2500314.png)
N-[(4-Methoxyphenyl)methyl]but-3-enamide
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Description
N-[(4-Methoxyphenyl)methyl]but-3-enamide is a chemical compound with the linear formula C12H15NO2 . It is a compound that has been referenced in various technical documents and peer-reviewed papers .
Synthesis Analysis
While specific synthesis methods for N-[(4-Methoxyphenyl)methyl]but-3-enamide were not found, related compounds have been synthesized through various methods. For instance, a series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared by the click reaction . Another method involves a solvent-free condensation/reduction reaction sequence .Molecular Structure Analysis
The molecular structure of N-[(4-Methoxyphenyl)methyl]but-3-enamide can be represented by the linear formula C12H15NO2 . The IUPAC Standard InChIKey is GHNFZPUZIVOQFO-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving N-[(4-Methoxyphenyl)methyl]but-3-enamide were not found, related compounds have been involved in various reactions. For example, protecting groups in organic synthesis are often used to suppress unwanted side reactions .Scientific Research Applications
- Researchers have explored the coordination chemistry of N-[(4-Methoxyphenyl)methyl]but-3-enamide with metal centers. For instance, its reaction with [Ru₂Cl₂(μ-Cl)₂(η⁶-p-cymene)₂] led to cationic complexes of the formula [RuCl(η⁶-p-cymene)(HL)]⁺. These complexes exhibit interesting solid-state structures and redox behavior .
- The same complexes mentioned above were evaluated for their cytotoxicity against cancer cell lines (NCI-H460, A549, and MDA-MB-231). While they didn’t surpass cisplatin in potency, they demonstrated efficacy, particularly the complex derived from HL1 .
- LCs find applications in electromagnetic fields, optical displays, surface modifications, and solar energy. Although specific studies on N-[(4-Methoxyphenyl)methyl]but-3-enamide are scarce, its structural properties may contribute to LC development .
- Computational methods have identified N-[(4-Methoxyphenyl)methyl]but-3-enamide derivatives as potential inhibitors of EGFR and VEGFR-2. These findings hint at its therapeutic potential .
Organometallic Chemistry
Cytotoxicity Studies
Liquid Crystals (LCs)
EGFR/VEGFR-2 Inhibition
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]but-3-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-3-4-12(14)13-9-10-5-7-11(15-2)8-6-10/h3,5-8H,1,4,9H2,2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXINRZVKCHGHEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-Methoxyphenyl)methyl]but-3-enamide |
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